Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate
Description
Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate (molecular formula: C₁₅H₁₄ClNO₃S) is a thiophene-based compound characterized by a chloroacetyl amino group at the 2-position and a methyl substituent at the 5-position of the thiophene ring . The ester functional group at the 3-position enhances its solubility in organic solvents, making it a versatile intermediate in synthetic chemistry. Its structural features, including the electron-withdrawing chloroacetyl group, contribute to its reactivity and ability to form stable complexes with biological targets .
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-15-10(14)7-4-6(2)16-9(7)12-8(13)5-11/h4H,3,5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICKHIGCRDZQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used in the study of enzyme inhibitors and as a tool in biochemical research. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related thiophene derivatives:
Stability and Selectivity
Compounds with phenoxyacetamido substituents (e.g., Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-(phenoxyacetamido)thiophene-3-carboxylate ) exhibit improved metabolic stability due to reduced enzymatic degradation. However, the chloroacetyl group in the target compound offers a balance between reactivity and stability, making it suitable for controlled synthetic modifications .
Data Tables
Table 1: Functional Group Influence on Reactivity
Biological Activity
Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring with a chloroacetyl amino group and an ethyl ester, which contributes to its reactivity and biological interactions. The compound's structure allows for various chemical reactions, including substitution and oxidation, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Covalent Bond Formation : The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or disrupting cellular processes.
- Enzyme Inhibition : Studies indicate that the compound can inhibit mycoyltransferase activity in Mycobacterium tuberculosis, demonstrating its potential as a therapeutic agent against bacterial infections .
- Binding Affinity : The thiophene moiety enhances binding affinity through π-π interactions with aromatic residues in target proteins.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition at micromolar concentrations.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 25 µM |
| Staphylococcus aureus | 15 µM |
| Mycobacterium tuberculosis | 10 µM |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 25 |
Case Studies
- Mycobacterium tuberculosis Inhibition : A study utilized fluorescence assays to evaluate the inhibition of mycoyltransferase by the compound. The results indicated a Ki value ranging from 18.2 to 71.0 µM, with structural analysis revealing the binding mode within the enzyme's active site .
- Cancer Cell Apoptosis : Research involving HeLa cells showed that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activation and DNA fragmentation assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
